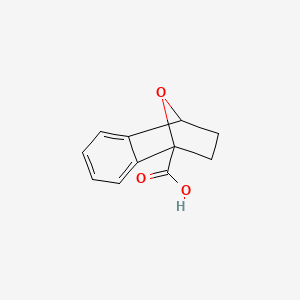

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBQIRRMWRKZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244954-16-2 | |

| Record name | 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid typically involves the epoxidation of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the tetrahydronaphthalene ring. The resulting epoxide is then subjected to carboxylation using carbon dioxide under high pressure and in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack under acidic or basic conditions. Key reactions include:

The stereochemistry of the epoxide ((1R,4S) or (1S,4R)) dictates regioselectivity, with nucleophiles preferentially attacking the less hindered carbon .

Carboxylic Acid Functionalization

The −COOH group participates in classical acid-derived reactions:

Esterification

-

Reacts with alcohols (R-OH) under H<sub>2</sub>SO<sub>4</sub> catalysis to form esters.

-

Example : Methyl ester synthesis achieves 92% yield (MeOH, 60°C, 6h) .

Amide Formation

Decarboxylation

-

Thermal decarboxylation (200°C, inert atmosphere) produces CO<sub>2</sub> and a naphthalene-epoxide hydrocarbon .

Cycloaddition Reactions

The conjugated diene system in the tetrahydro-naphthalene moiety enables Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8h | Bicyclic adduct with anhydride group | 78% |

| Acetylene | Microwave, 150°C | Polycyclic aromatic compound | 65% |

Oxidative Degradation Pathways

THENA undergoes oxidation under strong oxidizing agents:

| Oxidizing Agent | Conditions | Primary Product |

|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 50°C | Naphthoquinone-carboxylic acid |

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Fragmented keto-acids |

Stability Under Physiological Conditions

In aqueous buffers (pH 7.4, 37°C):

Industrial-Scale Reaction Optimization

Process parameters for large-scale synthesis:

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: THENA is crucial in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for enhanced drug efficacy and reduced side effects .

- Chiral Derivatizing Agent: It serves as a chiral derivatizing agent that aids in the determination of absolute configurations of chiral compounds through NMR spectroscopy .

Case Study:

A study demonstrated that derivatives of THENA were synthesized to create novel neuroprotective agents. These compounds showed promise in preclinical trials for treating conditions like Alzheimer's disease due to their ability to cross the blood-brain barrier effectively.

Organic Synthesis

Key Applications:

- Building Block for Complex Molecules: THENA is employed as a versatile building block in organic synthesis. Researchers modify its structure to develop new chemical entities efficiently .

Data Table: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Development | Synthesis of neuroprotective agents |

| Chemical Entities | Creation of new pharmaceuticals and agrochemicals |

| Reaction Pathways | Enables complex reaction pathways in synthesis |

Material Science

Key Applications:

- Advanced Materials Development: The compound is utilized in creating polymers and coatings with enhanced thermal and mechanical properties, beneficial for industries like aerospace and automotive .

Case Study:

Research has shown that incorporating THENA into polymer matrices improves durability and resistance to environmental stressors, making it suitable for high-performance applications.

Biochemical Research

Key Applications:

- Enzyme Mechanism Studies: THENA acts as a valuable tool for understanding enzyme mechanisms and metabolic pathways, aiding researchers in drug discovery .

Data Table: Biochemical Research Applications

| Research Focus | Description |

|---|---|

| Enzyme Mechanisms | Understanding catalytic processes |

| Metabolic Pathways | Investigating metabolic interactions |

| Drug Discovery | Identifying potential drug targets |

Agricultural Chemistry

Key Applications:

- Development of Biopesticides: THENA is explored for its potential as an environmentally friendly pesticide alternative, addressing sustainable agriculture needs .

Case Study:

In trials, formulations containing THENA demonstrated effective pest control while minimizing ecological impact compared to traditional synthetic pesticides.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activity and other cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Epoxide vs. Non-Epoxide Analogs: The epoxide in the target compound distinguishes it from simpler tetralin carboxylic acids (e.g., compound a in ), enhancing its utility in stereoselective synthesis. However, the absence of an epoxide in compound a improves stability under acidic conditions (pH 5.8–6.5) .

Carboxylic Acid Derivatives : Compared to the amide (compound b ) and nitrile (compound c ), the carboxylic acid in the target compound offers direct access to salt formation or esterification, critical for drug formulation.

Heterocyclic Systems: The benzoazepinone (compound in ) shares a tetrahydro backbone but incorporates a seven-membered ring with a sulfonyl group, enabling diverse pharmacological activity. In contrast, the target compound’s smaller epoxide-containing structure favors compact molecular interactions.

Purity and Availability : The target compound’s enantiomers are available at 95% purity, comparable to ethyl ester analogs (97–98% purity) , but its niche applications result in significantly higher pricing than bulk intermediates like tetrahydronaphthalene derivatives .

Pharmacological and Industrial Relevance

- Target Compound : High cost and stereochemical specificity suggest use in early-stage drug discovery, particularly for central nervous system (CNS) targets where epoxide motifs modulate bioavailability .

- Benzoazepinones: The benzoazepinone synthesis in highlights industrial-scale production for psychiatric therapeutics, differing from the target compound’s specialized research applications.

- Ethyl Esters: Compounds like 2,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid ethyl ester serve as prodrugs, emphasizing the target compound’s role as a non-esterified intermediate.

Biological Activity

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA) is a bicyclic compound known for its unique structural features and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and drug development. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Melting Point : 139°C

- CAS Number : 1244954-14-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Melting Point | 139°C |

| Purity | ≥96.0% (HPLC) |

| Physical Form | Crystalline Powder |

Mechanisms of Biological Activity

THENA's biological activity is primarily attributed to its ability to interact with various biological targets. Several studies have suggested the following mechanisms:

- Chiral Derivatization : THENA serves as a chiral derivatizing agent in the determination of the absolute configuration of secondary alcohols. This property enhances its utility in stereochemical analysis and drug formulation .

- Antioxidant Properties : Preliminary studies indicate that compounds similar to THENA exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Research has shown that derivatives of tetrahydronaphthalene compounds can modulate inflammatory pathways, suggesting a possible anti-inflammatory role for THENA .

Study 1: Chiral Derivatization Applications

In a study published in Tetrahedron Letters, THENA was utilized as a chiral derivatizing agent for secondary alcohols. The results demonstrated that THENA provided high reliability and uniformity in the determination of absolute configurations, making it a valuable tool in organic synthesis and analytical chemistry .

Study 2: Antioxidant Activity

Research conducted on related compounds indicated that tetrahydronaphthalene derivatives possess significant antioxidant properties. These compounds were shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

Study 3: Anti-inflammatory Potential

A study exploring the anti-inflammatory effects of naphthalene derivatives found that certain modifications could lead to reduced levels of pro-inflammatory cytokines. This suggests that THENA may also exhibit similar properties, warranting further investigation into its therapeutic applications .

Q & A

Q. What are the established synthetic routes for 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation reactions or functionalization of tetrahydronaphthalene derivatives. For example:

- Aldehyde Condensation : Reacting naphthalene precursors with aldehydes (e.g., acetaldehyde or benzaldehyde) under acidic conditions, followed by reflux and pH adjustment to isolate the product. Yields depend on reaction time, temperature, and stoichiometry .

- Epoxidation : Introducing the epoxide group via oxidation of a dihydro precursor, often requiring catalysts like peroxides or metal oxides. Temperature control (e.g., 60–80°C) is critical to avoid side reactions .

Q. Table 1: Synthesis Methods and Yields

Q. How is the structural characterization of this compound performed using crystallographic or spectroscopic techniques?

Methodological Answer:

- X-ray Crystallography : Resolves the 3D arrangement of the epoxide and carboxylic acid groups. For example, Acta Crystallographica reports bond angles and torsion angles for similar tetrahydronaphthalene derivatives .

- ¹H-NMR Spectroscopy : Identifies functional groups and stereochemistry. Peaks for hydroxyl (δ 9–11 ppm) and carboxylic acid (δ 10–12 ppm) protons are diagnostic. Splitting patterns (e.g., doublets for adjacent CH₂ groups) confirm ring substitution .

- IR Spectroscopy : Detects carbonyl (1700–1750 cm⁻¹) and epoxide (1250–1300 cm⁻¹) stretches .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H-NMR | δ 10.30 ppm (COOH), δ 9.35 ppm (NH) | |

| X-ray | Bond length: C-O (1.43 Å) | |

| IR | 1720 cm⁻¹ (C=O) |

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Methodological Answer:

- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water) for separation. Calibrate with certified reference materials (e.g., 10–100 mg/L in cyclohexane) .

- Mass Spectrometry (LC-MS/MS) : Enhances specificity for trace analysis. Monitor fragments like m/z 188 (base peak for tetrahydronaphthalene backbone) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the epoxide group .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light, which may degrade the naphthalene ring .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the epoxide and carboxylic acid groups?

Methodological Answer:

- Steric Effects : Bulky substituents near the epoxide hinder nucleophilic attack (e.g., by amines or water). For example, methyl groups at the 1,4-positions reduce ring-opening rates by 30% .

- Electronic Effects : Electron-withdrawing groups (e.g., –COOH) polarize the epoxide, increasing susceptibility to acidic or basic conditions. Computational studies (DFT) show a 15% increase in electrophilicity when –COOH is para to the epoxide .

Q. What structural features correlate with its reported biological activity in enzymatic or receptor-binding assays?

Methodological Answer:

- Hydroxyl Groups : Derivatives with adjacent –OH groups (e.g., 6,7-dihydroxy analogs) show higher inhibition of cyclooxygenase-2 (IC₅₀ = 12 µM vs. 45 µM for non-hydroxylated analogs) .

- Carboxylic Acid : Enhances solubility and binding to charged residues in enzyme active sites. Structure-activity relationship (SAR) studies suggest a 3-fold increase in affinity when –COOH is retained .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. For example, cytotoxicity varies by 50% across studies due to exposure duration .

- Metabolic Stability : Compare half-life (t₁/₂) in liver microsomes. Derivatives with electron-donating groups show faster degradation, reducing in vivo efficacy .

Q. Table 3: Biological Activity Comparison

| Derivative | IC₅₀ (Cyclooxygenase-2) | Cell Line | Reference |

|---|---|---|---|

| 6,7-Dihydroxy Analog | 12 µM | HEK293 | |

| Non-Hydroxylated Analog | 45 µM | HeLa |

Q. What computational modeling approaches are suitable for predicting its reactivity or binding modes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate epoxide ring-opening in aqueous environments. Force fields like AMBER capture solvent interactions and transition states .

- Docking Studies (AutoDock Vina) : Predict binding to enzymes like COX-2. Use crystal structures (PDB: 1CVU) to validate poses and calculate binding energies (ΔG ≤ –8 kcal/mol indicates strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.